![molecular formula C13H12N2O3S B2596175 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea CAS No. 1210761-46-8](/img/structure/B2596175.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea is an organic compound that features both a benzodioxole and a thiophene moiety. These structural elements are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of a benzodioxole derivative with a thiophene derivative under specific conditions. One common method might involve the use of a coupling reagent to facilitate the formation of the urea linkage between the two components.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea is C13H12N2O3S, with a molecular weight of approximately 276.31 g/mol. The synthesis of this compound typically involves several synthetic steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Thiophene Ring : Utilizing thiophene derivatives in functionalization steps.
- Formation of the Urea Linkage : Reaction with isocyanates or related reagents yields the final product.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activities. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives with this structure can significantly reduce tumor growth in murine models, suggesting their potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Notably, it has demonstrated activity against resistant bacterial strains, which is crucial given the rising threat of antibiotic resistance.
Case Studies
Several case studies highlight the efficacy of related compounds:
- In Vivo Tumor Growth Inhibition : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in a murine model (S180 homograft), indicating potential therapeutic applications in oncology.
- Antimicrobial Efficacy : Another investigation assessed the activity against Schistosoma mansoni, showing dose-dependent effects with concentrations as low as 10 μg/mL demonstrating significant activity.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole and thiophene moieties could play a role in binding to these molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with the thiophene moiety in a different position.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-3-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea is unique due to the specific positioning of the thiophene moiety, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₄S, indicating the presence of key functional groups that contribute to its biological activity. The benzo[d][1,3]dioxole moiety is known for its role in enhancing bioactivity through interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and bacterial infections.
- Receptor Interaction : Its structural components allow it to interact with various receptors, potentially modulating signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of pathogens, indicating its potential as an antimicrobial agent.
Biological Activity Data
A summary of biological activities observed in recent studies is presented below:
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, suggesting a promising avenue for cancer therapy.
- Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ampicillin.
Comparative Analysis
Comparative studies with structurally similar compounds reveal the unique advantages of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy...) | Dioxole and thiophene moieties | Anticancer |
6-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)... | Similar dioxole structure | Antimicrobial |
These comparisons illustrate that while there are compounds with overlapping functionalities, the specific combination of functional groups in our target compound may confer unique properties that could be exploited for therapeutic purposes.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-6-9-3-4-19-7-9)15-10-1-2-11-12(5-10)18-8-17-11/h1-5,7H,6,8H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEYMJGLXIUFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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